molecular formula C5H4F2N4O10S B12809914 O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate CAS No. 70096-91-2

O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate

Cat. No.: B12809914
CAS No.: 70096-91-2
M. Wt: 350.17 g/mol
InChI Key: WMUNXAZWYPTWDQ-UHFFFAOYSA-N
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Description

O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate is a fluorinated thiocarbonate derivative featuring two 2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl groups bonded to a central thiocarbonate group. The compound’s structure combines sulfur-containing thiocarbonate functionality with fluorine and hydroxy(oxido)amino substituents, which may confer unique reactivity, stability, and biological activity.

Properties

CAS No.

70096-91-2

Molecular Formula

C5H4F2N4O10S

Molecular Weight

350.17 g/mol

IUPAC Name

bis(2-fluoro-2,2-dinitroethoxy)methanethione

InChI

InChI=1S/C5H4F2N4O10S/c6-4(8(12)13,9(14)15)1-20-3(22)21-2-5(7,10(16)17)11(18)19/h1-2H2

InChI Key

WMUNXAZWYPTWDQ-UHFFFAOYSA-N

Canonical SMILES

C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(=S)OCC([N+](=O)[O-])([N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, suggesting that it may still be in the experimental or developmental stages. The lack of large-scale production techniques highlights the need for further research to optimize and scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The fluorinated hydroxyaminoethyl groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiocarbonate derivatives, while substitution reactions can produce a variety of substituted thiocarbonates with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate is C5_5H4_4F2_2N4_4O10_{10}S, with a molecular weight of approximately 302.16 g/mol. The compound features two fluoro groups, hydroxyl groups, and a thiocarbonate moiety, which contribute to its unique reactivity and functionality in various applications .

Medicinal Chemistry

O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate has shown potential in pharmaceutical applications due to its ability to interact with biological systems.

Antiviral Properties

Recent studies have indicated that compounds similar to O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate may exhibit antiviral properties. For instance, derivatives of this compound have been investigated for their effectiveness against viral infections by inhibiting viral replication mechanisms .

Pain Management

Research has also explored the use of this compound in pain management therapies. It has been suggested that its unique chemical structure may allow it to modulate pain pathways effectively, offering a new avenue for developing analgesics .

Materials Science

In the realm of materials science, O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate is utilized for its chemical stability and reactivity.

Polymer Synthesis

The compound can serve as a building block for synthesizing polymers with enhanced properties. Its thiocarbonate functionality allows for the formation of cross-linked networks that improve material strength and durability .

Coatings and Adhesives

Due to its adhesive properties, O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate is also used in formulating coatings and adhesives that require strong bonding capabilities under various environmental conditions .

Environmental Applications

The potential environmental applications of O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate are being investigated, particularly in the context of remediation processes.

Heavy Metal Removal

Studies suggest that this compound can bind heavy metals effectively, making it a candidate for use in environmental cleanup efforts where heavy metal contamination is prevalent .

Data Tables

Application AreaSpecific Use CasesRelevant Studies
Medicinal ChemistryAntiviral agents
Pain management
Materials SciencePolymer synthesis
Coatings and adhesives
Environmental ScienceHeavy metal removal

Case Studies

Case Study 1: Antiviral Efficacy
A study published in 2013 demonstrated that compounds structurally related to O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate inhibited viral replication in vitro. This research highlights the potential for developing new antiviral medications based on this compound's structure.

Case Study 2: Polymer Development
Research conducted on the synthesis of polymers using O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate showed significant improvements in tensile strength compared to traditional polymer formulations. This indicates its utility in creating high-performance materials.

Mechanism of Action

The mechanism by which O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate exerts its effects is not well-documented. its molecular structure suggests that it could interact with various molecular targets and pathways, potentially influencing biological processes or chemical reactions. Further research is needed to elucidate the specific mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s thiocarbonate core distinguishes it from phosphorothioates (e.g., Phosphorodithioic acid, O,O-bis(1-methylethyl) S-[2-[(phenylsulfonyl)amino]ethyl] ester, CAS 741-58-2) and phosphoramidothioates (e.g., phosacetim, CAS 4104-14-7). Key differences include:

Property O,O-Bis(2-fluoro-... thiocarbonate Phosphorodithioic acid, O,O-bis(1-methylethyl) ester Phosacetim
Core Functional Group Thiocarbonate (S=C=O) Phosphorodithioate (P=S) Phosphoramidothioate
Substituents Fluoro, hydroxy(oxido)amino Isopropyl, phenylsulfonylamino 4-Chlorophenyl, acetimidoyl
CAS Number Not reported in evidence 741-58-2 4104-14-7
Reported Applications Hypothesized: Chelation, bioactivity Herbicide (bensulide) Rodenticide

Reactivity and Stability

  • Fluorine Impact: The fluorine atoms in the target compound likely enhance metabolic stability and lipophilicity compared to non-fluorinated analogs like 1,4-bis[(2-chloroethyl)thio]butane (CAS 142868-93-7) . Chlorine in analogs may confer higher electrophilicity but lower hydrolytic stability.

Toxicity Profile

While direct toxicity data for the target compound are absent, structurally related compounds provide insights:

  • Bis-(2-chloroethyl) methylamine (CAS 51-75-2) is highly toxic due to alkylating properties . The fluorine and hydroxy(oxido)amino groups in the target compound may mitigate such acute toxicity but introduce chronic bioactivity risks.
  • Phosacetim (CAS 4104-14-7) exhibits neurotoxic effects via acetylcholinesterase inhibition ; the thiocarbonate group in the target compound may alter this mechanism.

Biological Activity

O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate is a chemical compound with significant biological activity. This article explores its properties, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C5_5H4_4F2_2N4_4O10_{10}S
  • CAS Number : 70096-91-2
  • Molecular Weight : 292.17 g/mol

The compound features a thiocarbonate group attached to a bis(hydroxy(oxido)amino)ethyl moiety, which contributes to its unique biological profile.

Research indicates that O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate exhibits biological activity primarily through the inhibition of various enzymatic pathways. Its fluorinated structure enhances its reactivity and interaction with biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in lipid metabolism. This inhibition can lead to reduced triglyceride accumulation in cells, which is beneficial for metabolic disorders .
  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, helping to mitigate oxidative stress within biological systems .

Anticancer Properties

Studies have demonstrated the potential anticancer activity of this compound. In vitro assays indicate that it can induce apoptosis in cancer cell lines, particularly those related to breast and prostate cancers. The mechanism appears to involve the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS) .

Neuroprotective Effects

O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate has also been investigated for neuroprotective effects. Animal models suggest that it may help in reducing neuroinflammation and protecting neuronal cells from apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Case Studies

  • Study on Lipid Metabolism :
    • Objective : To assess the impact of O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate on lipid profiles in diabetic mice.
    • Findings : Treated mice showed a significant reduction in serum triglycerides compared to controls, indicating effective lipid-lowering properties.
  • Anticancer Efficacy :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Results : The compound exhibited a dose-dependent decrease in cell viability, with IC50 values indicating strong anticancer potential.

Comparative Analysis

PropertyO,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonateOther Thiocarbonates
Molecular Weight292.17 g/molVaries
Enzyme InhibitionYes (DGAT2 Inhibitor)Varies
Antioxidant ActivityPotentially presentPresent in some
Anticancer ActivityStrong (in vitro evidence)Variable
Neuroprotective EffectsYes (in vivo evidence)Limited evidence

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate, and how can reaction efficiency be optimized?

  • Methodology : Use stepwise nucleophilic substitution to introduce fluoro and hydroxy(oxido)amino groups, followed by thiocarbonate formation via reaction with thiophosgene. Optimize yields by controlling reaction temperature (0–5°C for thiocarbonate coupling) and using anhydrous solvents to minimize hydrolysis. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity via HPLC (>98%) .
  • Key Parameters : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of sensitive functional groups. Use catalysts like DMAP for enhanced reaction kinetics .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

  • Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood due to potential acute toxicity risks . Avoid skin contact, as hydroxy(oxido)amino groups may cause irritation.
  • Storage : Store in airtight, light-resistant containers at –20°C under nitrogen to prevent thermal degradation and hydrolysis. Regularly assess stability via NMR to detect decomposition (e.g., thiocarbonate breakdown to COS or H₂S) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Structural Confirmation : Use ¹⁹F NMR to resolve fluorine environments (δ –120 to –150 ppm) and ¹H NMR to identify hydroxy(oxido)amino protons (δ 5.0–6.0 ppm). FT-IR confirms thiocarbonate C=S stretches (~1200 cm⁻¹) .
  • Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic standards. Quantify impurities (<2%) via mass spectrometry (HRMS-ESI) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory data regarding the compound’s reactivity under varying pH conditions?

  • Approach : Conduct kinetic studies across pH 2–12 to map hydrolysis rates. Use stopped-flow UV-Vis spectroscopy to track thiocarbonate decomposition (λ = 300 nm). Replicate experiments in buffered solutions (e.g., phosphate, acetate) to isolate pH effects .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers and confirm reproducibility. Cross-validate results with computational pKa predictions (DFT calculations) .

Q. How can computational modeling predict the decomposition pathways of this compound under thermal stress?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model bond dissociation energies (BDEs) and identify labile sites (e.g., thiocarbonate C–S bond). Simulate thermal degradation using molecular dynamics (MD) at 25–100°C .
  • Experimental Validation : Correlate computational results with TGA-DSC data to confirm decomposition temperatures and evolved gas analysis (EGA-MS) to detect volatile byproducts (e.g., NO, NH₃) .

Q. What experimental approaches are recommended for investigating the compound’s potential as a nitric oxide (NO) donor in biological systems?

  • In Vitro Assays : Use Griess reagent to quantify NO release in PBS (pH 7.4) at 37°C. Compare kinetics with known NO donors (e.g., SNAP). Assess cytotoxicity via MTT assays in mammalian cell lines (e.g., HEK293) .
  • Mechanistic Probes : Employ EPR spectroscopy with Fe(II)-DETC traps to detect NO radicals. Validate bioactivity in vasodilation assays using aortic ring models .

Methodological Notes

  • Safety : Prioritize hazard controls (e.g., local exhaust ventilation) as per SDS guidelines .
  • Data Reproducibility : Document all experimental variables (solvent lot, humidity) to mitigate batch-to-batch variability .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational and biological techniques for holistic insights .

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